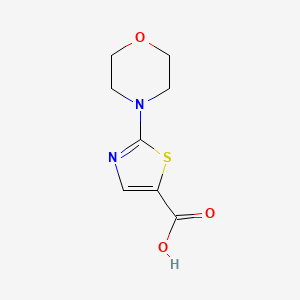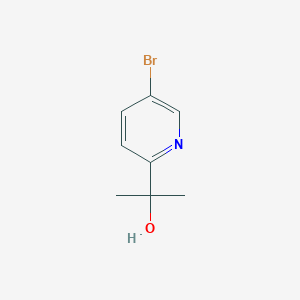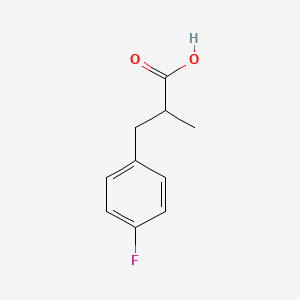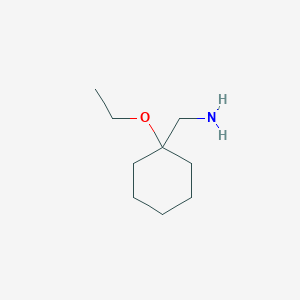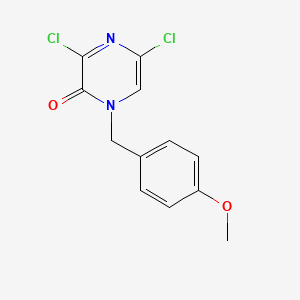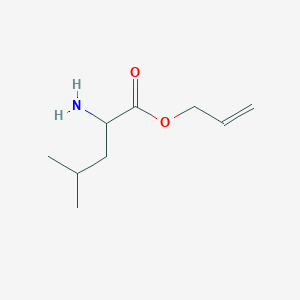
prop-2-en-1-yl 2-amino-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
prop-2-en-1-yl 2-amino-4-methylpentanoate: is a derivative of the essential amino acid L-leucine It is characterized by the presence of an allyl ester group attached to the carboxyl group of L-leucine
準備方法
Synthetic Routes and Reaction Conditions: prop-2-en-1-yl 2-amino-4-methylpentanoate can be synthesized through the esterification of L-leucine with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of L-leucine allyl ester may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: prop-2-en-1-yl 2-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: prop-2-en-1-yl 2-amino-4-methylpentanoate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, L-leucine allyl ester is used to study the transport and metabolism of amino acid derivatives. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, L-leucine allyl ester is used in the production of polymers and other materials with specific properties. It is also used in the development of new catalysts and reagents for chemical processes .
作用機序
The mechanism of action of L-leucine allyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it is taken up by cells through amino acid transporters and undergoes metabolic transformations. These transformations can lead to the activation or inhibition of specific signaling pathways, such as the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and metabolism .
類似化合物との比較
- L-Leucine methyl ester
- L-Leucine ethyl ester
- L-Leucine isopropyl ester
- L-Leucine benzyl ester
Comparison: prop-2-en-1-yl 2-amino-4-methylpentanoate is unique due to the presence of the allyl group, which imparts different chemical reactivity compared to other esters of L-leucine. This unique reactivity makes it a valuable compound in synthetic chemistry and research applications. The allyl group also allows for specific interactions with biological targets, making it a useful tool in the study of amino acid metabolism and signaling pathways .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
prop-2-enyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C9H17NO2/c1-4-5-12-9(11)8(10)6-7(2)3/h4,7-8H,1,5-6,10H2,2-3H3 |
InChIキー |
QJLFJEIEFSDWQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OCC=C)N |
配列 |
L |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


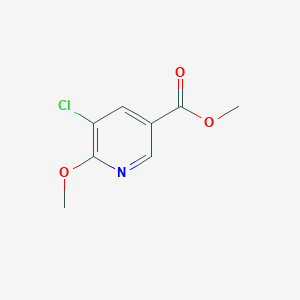
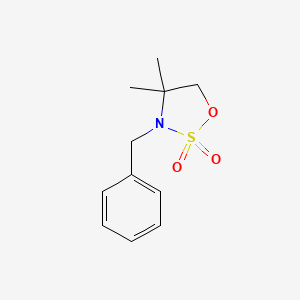
![(2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1339331.png)
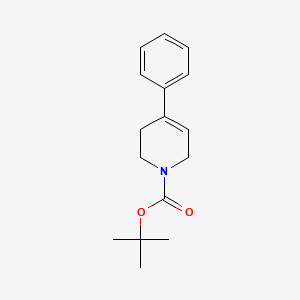
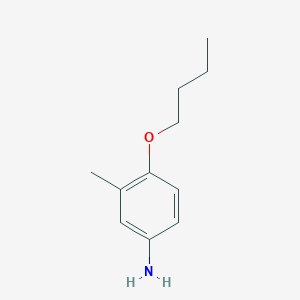
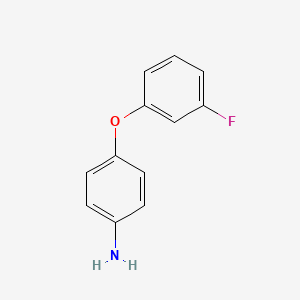
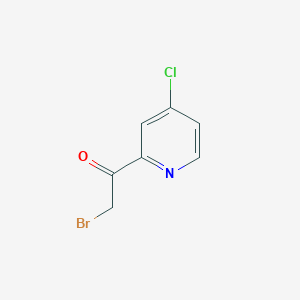
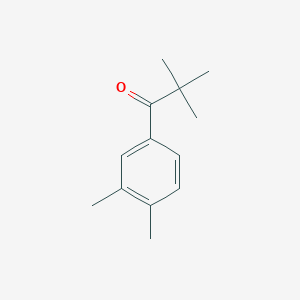
![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)
